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molecular formula C10H10N6O2 B3274437 1H-Imidazo[4,5-c]pyridin-7-ol, 2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl- CAS No. 607373-65-9

1H-Imidazo[4,5-c]pyridin-7-ol, 2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-

Cat. No. B3274437
M. Wt: 246.23 g/mol
InChI Key: QMLSZYCWIZAEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07348339B2

Procedure details

A solution of the product from Example 100 (2.6 g, 8.41 mmol) in tetrahydrofuran (180 ml) at −78° C. was treated with a 2.5M solution of n-butyllithium (8.41 ml, 21.03 mmol) in hexanes. After the addition was complete the mixture was treated with trimethylborate (2.62 g, 25.23 mmol) and allowed to reach room temperature. After 1.5 hours at room temperature the reaction was carefully quenched with 3M aq. NaOH (12.5 ml) followed by a 30% aqueous hydrogen peroxide solution (4.3 ml). After 45 minutes the reaction was acidified with 2M hydrochloric acid and then applied to a SCX ion exchange column and eluted with methanol and then a mixture of methanol/0.880 ammonia (9:1). The basic fractions were then reduced and the solid residue was triturated with dichloromethane and filtered to afford the title compound, (1.2 g, 58%); MS (ES+) m/e 247 [M+H]+.
Quantity
2.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.41 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]2[N:10]([CH2:11][CH3:12])[C:9]([C:13]3[C:14]([NH2:18])=[N:15][O:16][N:17]=3)=[N:8][C:4]=2[CH:5]=[N:6][CH:7]=1.C([Li])CCC.C[O:25]B(OC)OC>O1CCCC1>[NH2:18][C:14]1[C:13]([C:9]2[N:10]([CH2:11][CH3:12])[C:3]3[C:2]([OH:25])=[CH:7][N:6]=[CH:5][C:4]=3[N:8]=2)=[N:17][O:16][N:15]=1

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
BrC=1C2=C(C=NC1)N=C(N2CC)C=2C(=NON2)N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
8.41 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCCC1
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
2.62 g
Type
reactant
Smiles
COB(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
After 1.5 hours at room temperature the reaction was carefully quenched with 3M aq. NaOH (12.5 ml)
Duration
1.5 h
WASH
Type
WASH
Details
eluted with methanol
ADDITION
Type
ADDITION
Details
a mixture of methanol/0.880 ammonia (9:1)
CUSTOM
Type
CUSTOM
Details
the solid residue was triturated with dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
NC=1C(=NON1)C=1N(C2=C(C=NC=C2O)N1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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